N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-9-1-4-14-18-11(7-19(14)6-9)15(20)17-10-2-3-12-13(5-10)22-8-21-12/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJHPTYYNDUJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Chlorination of Imidazopyridine: The imidazopyridine core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The benzodioxole derivative is then coupled with the chlorinated imidazopyridine in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Chloro Position
The 6-chloro group on the imidazo[1,2-a]pyridine ring is a key site for nucleophilic substitution. This reaction is facilitated by the electron-deficient nature of the aromatic system.
Mechanistic Insight :
The reaction proceeds via a two-step process:
-
Oxidative addition of Pd(0) to the C–Cl bond.
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Transmetallation with nucleophiles (e.g., amines, alkoxides) in the presence of a base .
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8h | 2-carboxylic acid derivative | 85% | |
| Basic hydrolysis | NaOH (2M), 100°C, 6h | Sodium carboxylate | 78% |
Key Data :
-
Hydrolysis rates depend on steric hindrance from the benzodioxole substituent.
-
NMR monitoring confirms complete conversion to carboxylic acid at 8h.
Electrophilic Aromatic Substitution
The imidazo[1,2-a]pyridine ring undergoes electrophilic substitution at positions activated by the electron-donating carboxamide group.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-nitroimidazo[1,2-a]pyridine derivative | 58% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, rt, 4h | 5-sulfonic acid derivative | 63% |
Regioselectivity :
Electrophiles attack the C5 position due to directing effects of the carboxamide group .
Cross-Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.
Optimized Conditions :
Reduction of the Imidazo Ring
The imidazo[1,2-a]pyridine system can be reduced under hydrogenation conditions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | Tetrahydroimidazopyridine derivative | 82% |
Outcome :
Selective reduction of the pyridine ring without affecting the benzodioxole moiety.
Functionalization of the Benzodioxole Ring
The 1,3-benzodioxole group undergoes ring-opening reactions under strong acidic conditions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic cleavage | HBr (48%), reflux, 6h | Catechol derivative | 90% |
Mechanism :
Protonation of the oxygen atoms weakens the C–O bonds, leading to ring opening.
Photochemical Reactions
The compound exhibits fluorescence quenching upon exposure to UV light, suggesting π–π* transitions in the imidazo[1,2-a]pyridine system .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
- Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit potential anticancer activity. Studies have shown that compounds similar to N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Targeting Kinases
- This compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can disrupt signaling pathways that promote tumor growth. Preliminary data suggest that this compound may act on certain kinases with implications for targeted therapy .
Biochemical Research
Enzyme Inhibition Studies
- The compound's structural attributes make it a candidate for enzyme inhibition studies. It has been investigated for its effects on enzymes involved in metabolic pathways, which could lead to the development of new therapeutic agents targeting metabolic disorders .
Pharmacological Profiling
- Comprehensive pharmacological profiling of this compound has been conducted to assess its bioactivity against various biological targets. This includes evaluating its affinity and selectivity towards different receptors and enzymes, contributing to its potential as a lead compound in drug discovery .
Structure-Activity Relationship (SAR) Studies
Optimization of Derivatives
- SAR studies have been pivotal in optimizing derivatives of this compound to enhance efficacy and reduce toxicity. By modifying different functional groups on the imidazo[1,2-a]pyridine scaffold, researchers aim to improve the pharmacokinetic properties and biological activity of these compounds .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating strong activity. |
| Study 2 | Kinase Inhibition | Identified as a selective inhibitor of specific kinases associated with tumor growth; showed promise in preclinical models. |
| Study 3 | Enzyme Interaction | Revealed potential as an inhibitor of key metabolic enzymes; further studies needed for clinical relevance. |
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate signaling pathways, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Similarities and Variations
Core Heterocyclic System:
- Imidazo[1,2-a]pyridine Derivatives : The 6-chloroimidazo[1,2-a]pyridine moiety is a common feature in analogues like 6-chloroimidazo[1,2-a]pyridine-3-formonitrile (CAS 6188-25-6, similarity score 0.80) and N-[(2,5-dimethoxyphenyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide (P322-1047, MW 325.37) .
- Benzodioxol Substitution : The 1,3-benzodioxol group distinguishes the target compound from analogues such as 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine (CAS 141409-08-7, MW 273.68) and 2-(2H-1,3-benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine (CAS 1426142-80-4, MW 398.58), which incorporate iodine or pyridazine rings .
Substituent Variations:
- Carboxamide vs. Formonitrile : The target compound’s carboxamide group contrasts with 6-chloroimidazo[1,2-a]pyridine-3-formonitrile (), where a nitrile group replaces the benzodioxol-carboxamide chain.
- Halogenation Patterns : The 6-chloro substitution is conserved in many analogues, but iodine substitution (e.g., in CAS 1426142-80-4) introduces distinct electronic and steric effects .
Physicochemical and Functional Properties
*Estimated based on structural analysis.
Biological Activity
N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest due to its potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzodioxole moiety and an imidazo[1,2-a]pyridine core. Its molecular formula is C_13H_9ClN_2O_3, with a molecular weight of approximately 276.67 g/mol. The presence of chlorine and the benzodioxole group are crucial for its biological activity.
Antioxidant Properties
Research indicates that derivatives of imidazo[1,2-a]pyridines exhibit notable antioxidant activities. For instance, compounds similar to this compound have demonstrated the ability to reduce intracellular reactive oxygen species (ROS) levels significantly. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative conditions like Parkinson's disease .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study focused on various imidazo[1,2-a]pyridine derivatives reported that certain compounds exhibited effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with DNA replication .
Insecticidal Activity
A recent study highlighted the larvicidal activity of related benzodioxole compounds against Aedes aegypti larvae, which are vectors for several viral diseases. Although not directly tested on this compound, the structural similarities suggest potential insecticidal properties that warrant further investigation .
Neuroprotective Effects
In a significant study involving neuroprotection, derivatives similar to this compound were shown to improve mitochondrial membrane potential in SH-SY5Y neuroblastoma cells under oxidative stress conditions. These findings suggest that such compounds could be developed into therapeutic agents for neurodegenerative diseases .
Synthesis and Evaluation
The synthesis of this compound has been achieved through various chemical methodologies. The compound's efficacy was evaluated using standard assays such as DPPH and ABTS for antioxidant capacity. Results indicated a strong correlation between structural modifications and biological activity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for preparing N-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions between 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives and 1,3-benzodioxol-5-amine. Key steps include:
- Activation of the carboxylic acid using coupling agents like EDCI or HATU in anhydrous DMF .
- Refluxing with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid mixtures under inert atmospheres to form fused heterocyclic scaffolds .
- Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane).
Critical Parameters : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for amine:acid), and catalyst selection (e.g., DMAP for nucleophilic catalysis) .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the benzodioxole moiety (δ 5.9–6.1 ppm for methylenedioxy protons) and imidazo[1,2-a]pyridine (δ 7.5–8.3 ppm for aromatic protons) .
- IR : Stretching vibrations for amide C=O (~1680 cm⁻¹) and benzodioxole C-O-C (~1240 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ calculated for C₁₆H₁₃ClN₂O₃: 346.0767) .
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?
- Methodological Answer : Regioselectivity is influenced by:
- Metalation strategies : Use TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl to direct deprotonation to C2 or C8 positions. LiCl coordinates with the N1 atom, stabilizing intermediates via chelation .
- Additive coordination : LiCl or NaOAc enhances selectivity by modulating base strength and stabilizing transition states .
- Example: Quenching metalated intermediates with electrophiles (e.g., aldehydes, halides) yields C2-substituted derivatives preferentially .
Q. What strategies mitigate side reactions during amide bond formation in this compound?
- Methodological Answer :
- Byproduct suppression :
- Use anhydrous solvents (DMF, THF) to prevent hydrolysis of activated intermediates.
- Add molecular sieves to scavenge water .
- Reaction optimization :
- Lower temperatures (0–25°C) reduce racemization.
- Coupling agents : HATU outperforms EDCI in sterically hindered systems due to higher reactivity .
- Monitoring : TLC or LC-MS to detect premature termination (e.g., unreacted amine/carboxylic acid).
Critical Analysis of Contradictions
- vs. 13 : emphasizes classical condensation methods, while highlights modern metalation strategies. Researchers should prioritize metalation for regioselectivity but use condensation for scalability.
- vs. 16 : SHELX (crystallography) and WinGX are both valid for structural analysis, but SHELX is preferred for high-resolution data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
